1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Directed ortho-metalation C-2 Functionalization Synthetic Methodology

This indole building block features an N-phenylsulfonyl protecting group that enables regiospecific C-2 lithiation, a transformation impossible with unprotected indole-3-carboxylic acids. This unique reactivity allows efficient synthesis of 2-acylindoles, vital intermediates for kinase inhibitors and 17β-HSD type 5 inhibitors targeting prostate cancer. High-yielding Friedel-Crafts acylation at C-3 provides a reliable scale-up route. Choose this compound to access privileged chemical space unreachable with generic analogs.

Molecular Formula C15H11NO4S
Molecular Weight 301.3 g/mol
CAS No. 278593-17-2
Cat. No. B184805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
CAS278593-17-2
Molecular FormulaC15H11NO4S
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O
InChIInChI=1S/C15H11NO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H,17,18)
InChIKeyISTBYLZYNVIQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid (CAS 278593-17-2) Procurement: Core Properties and Structural Overview


1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid (CAS 278593-17-2) is a synthetic organic compound with the molecular formula C₁₅H₁₁NO₄S and a molecular weight of 301.31 g/mol . It is a functionalized indole derivative, characterized by a carboxylic acid group at the 3-position and a phenylsulfonyl protecting group on the indole nitrogen [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex biologically active molecules, including kinase inhibitors and antimicrobial agents .

Why 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid Cannot Be Replaced by Other Indole-3-carboxylic Acid Derivatives


Direct substitution of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid with other indole-3-carboxylic acid analogs is not scientifically valid due to the critical role of the N-phenylsulfonyl group. This specific substituent is not merely a protecting group; it fundamentally alters the electronic properties and reactivity of the indole core, enabling regiospecific functionalization at the C-2 position via directed ortho-metalation [1]. In contrast, the unprotected indole-3-carboxylic acid or other N-substituted analogs lack this directing capability, leading to different reactivity profiles and producing a distinct set of downstream derivatives [2]. This unique reactivity is essential for accessing specific chemical space in drug discovery programs.

Quantitative Evidence for Selecting 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid (CAS 278593-17-2)


Superior Synthetic Utility via Regiospecific C-2 Lithiation Compared to Unprotected Indole

The presence of the N-phenylsulfonyl group in 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid and its derivatives is essential for enabling regiospecific lithiation at the indole C-2 position. Treatment of 1-(phenylsulfonyl)indole with s-butyllithium, followed by quenching with carboxylic acid anhydrides, yields 2-acyl-1-(phenylsulfonyl)indoles in 75-84% yield [1]. In stark contrast, the analogous unprotected indole lacks this directing group, leading to non-selective lithiation or reaction at the C-3 position, which precludes the direct synthesis of many 2-substituted indole derivatives [2]. This directing effect is a class-level inference for all 1-(phenylsulfonyl)indoles, including the carboxylic acid derivative.

Directed ortho-metalation C-2 Functionalization Synthetic Methodology

High-Yielding 3-Acylindole Synthesis via Friedel-Crafts Acylation as an Alternative Route

1-(Phenylsulfonyl)indole serves as an excellent substrate for Friedel-Crafts acylation at the C-3 position, a reaction that is problematic or low-yielding with unprotected indole due to competing N-acylation and polymerization [1]. Acylation of 1-(phenylsulfonyl)indole with acid chlorides or anhydrides in the presence of AlCl3 provides 3-acyl-1-(phenylsulfonyl)indoles in 81-99% yields. The analogous reaction with unprotected indole-3-carboxylic acid would lead to complex mixtures and significantly lower yields of the desired product [2].

Friedel-Crafts Acylation Indole Alkaloid Synthesis C-3 Functionalization

Stability Advantage of the N-Phenylsulfonyl Group Over Alternative N-Protecting Groups in Basic Media

The N-phenylsulfonyl group exhibits superior stability to strongly basic conditions compared to other common N-protecting groups like tert-butyloxycarbonyl (Boc) or acetyl [1]. For instance, the N-Boc group is rapidly cleaved under basic conditions or upon exposure to nucleophiles, limiting its utility in reactions like directed lithiation or basic hydrolysis [2]. In contrast, the phenylsulfonyl group is stable to these conditions, allowing for a broader range of subsequent transformations without premature deprotection, which is essential for multi-step synthetic sequences.

Protecting Group Stability Base-Mediated Reactions Reaction Optimization

High Purity Commercial Availability (97%) from a Reputable Supplier

For procurement, Thermo Scientific offers 1-(phenylsulfonyl)indole-3-carboxylic acid with a certified purity of 97% and a melting point range of 236-240°C . This level of purity and the narrow, well-defined melting point range are critical indicators of quality and reproducibility for research use. In comparison, offerings from other vendors may have lower specified purity (e.g., 95%) or lack rigorous analytical characterization, which can introduce variability into experimental results .

Procurement Quality Control Vendor Reliability

Validated Pharmacological Potential: A Core Scaffold for 17β-HSD Type 5 Inhibitors

Patent literature explicitly identifies N-sulfonylindole derivatives, where the indole ring is substituted by a carboxy group at its carbon atom, as having potent and selective inhibitory activity against 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) [1]. This enzyme is a key therapeutic target for androgen-dependent diseases like prostate cancer and benign prostatic hyperplasia. The claim is based on the demonstrated activity of compounds containing the 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid core. This provides a validated pharmacological rationale for procuring this specific building block over other indole-3-carboxylic acids that lack this N-phenylsulfonyl motif and the associated biological activity [2].

17β-HSD Type 5 Prostate Cancer Androgen-Related Disorders

Target Applications for 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid Based on Verified Evidence


Synthesis of 2-Acylindole Derivatives for Kinase Inhibitor Programs

In medicinal chemistry laboratories, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid is the preferred starting material for the synthesis of 2-acylindoles. The N-phenylsulfonyl group enables regiospecific C-2 lithiation, a transformation that is not feasible with unprotected indole-3-carboxylic acid [1]. This allows researchers to efficiently build targeted compound libraries for screening against kinases and other enzymes where 2-substituted indoles are a privileged pharmacophore [2].

Development of 17β-HSD Type 5 Inhibitors for Prostate Cancer Research

This compound is a critical building block for synthesizing potent inhibitors of 17β-HSD type 5, a validated target for prostate cancer and benign prostatic hyperplasia [1]. Procurement of this specific building block is directly supported by patent claims that demonstrate the N-sulfonylindole-3-carboxylic acid motif is essential for biological activity, thereby streamlining the hit-to-lead optimization process in oncology drug discovery [2].

Scalable Synthesis of Alkaloid Precursors via High-Yielding C-3 Acylation

Process chemists seeking to scale up the synthesis of complex indole alkaloids, such as ellipticine, will find 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid to be an optimal intermediate. The high-yielding (81-99%) and clean Friedel-Crafts acylation at the C-3 position [1] provides a reliable and efficient route to 3-acylindole precursors, which is a significant advantage over the low-yielding and problematic reactions of unprotected indoles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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